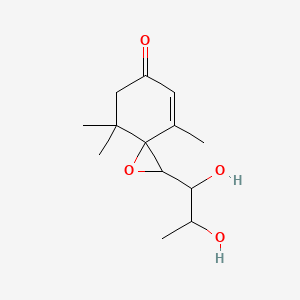
Unedone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Unedone, also known as 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one, is a naturally occurring compound found in the nectar of the strawberry tree (Arbutus unedo). It is known for its distinctive bitter taste and has been identified as a key contributor to the bitterness of strawberry tree honey . This compound is a spiroketal compound, which means it contains a spirocyclic ketal structure, making it an interesting subject for chemical and biological studies.
准备方法
The preparation of unedone can be achieved through various synthetic routes. One common method involves the extraction from strawberry tree honey, followed by purification using chromatographic techniques . Industrial production methods may involve the synthesis of this compound from simpler starting materials through a series of chemical reactions. For instance, the synthesis might start with the formation of the spirocyclic core, followed by functional group modifications to introduce the dihydroxypropyl and trimethyl groups.
化学反应分析
Unedone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced spiroketal derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Hydrolysis: The spiroketal structure of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and ketone products.
科学研究应用
Unedone has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique spirocyclic structure and its reactivity in various chemical reactions. It serves as a model compound for understanding spiroketal chemistry.
Biology: In biological studies, this compound is investigated for its potential biological activities, including its role as a natural bitter compound in honey and its interactions with taste receptors.
Medicine: this compound’s potential medicinal properties are explored, particularly its antioxidant and antimicrobial activities. It is studied for its potential use in developing natural therapeutic agents.
Industry: In the food industry, this compound is of interest due to its contribution to the flavor profile of strawberry tree honey. It is also studied for its potential use as a natural flavoring agent.
作用机制
The mechanism of action of unedone involves its interaction with taste receptors, particularly those responsible for detecting bitter compounds. This compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of bitterness . Additionally, this compound’s antioxidant and antimicrobial activities are attributed to its ability to scavenge free radicals and inhibit the growth of certain microorganisms.
相似化合物的比较
Unedone can be compared with other similar spiroketal compounds, such as:
Tiliaside: Found in Tilia nectar, tiliaside is another spiroketal compound with potential biological activities.
Homogentisic Acid: Present in various honeys, homogentisic acid is known for its antioxidant properties.
This compound’s uniqueness lies in its specific spirocyclic structure and its role in contributing to the bitterness of strawberry tree honey, making it a compound of significant interest in both scientific research and industrial applications.
属性
IUPAC Name |
2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-7-5-9(15)6-12(3,4)13(7)11(17-13)10(16)8(2)14/h5,8,10-11,14,16H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIUMMLDMSDPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C12C(O2)C(C(C)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
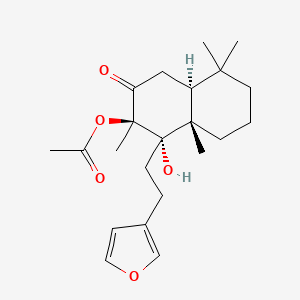

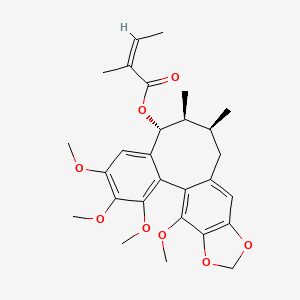
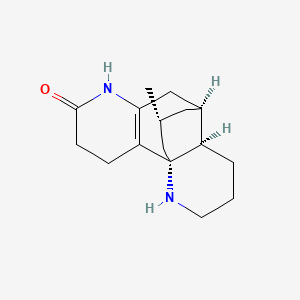
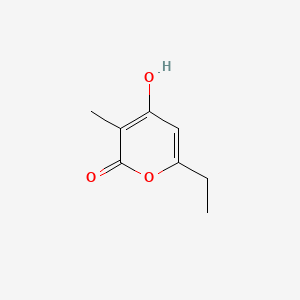
![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
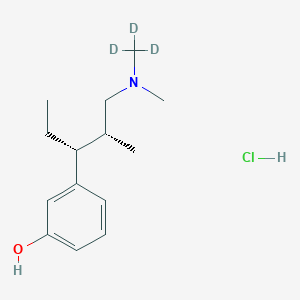
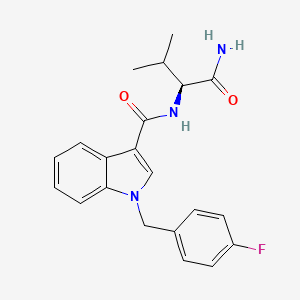
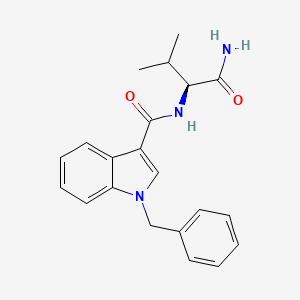
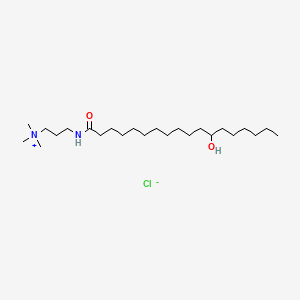
![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
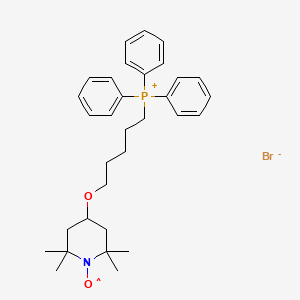
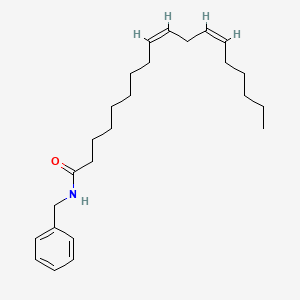
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
